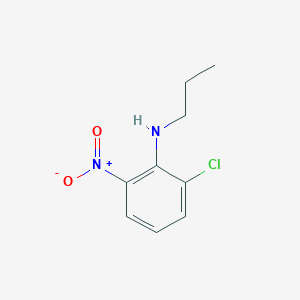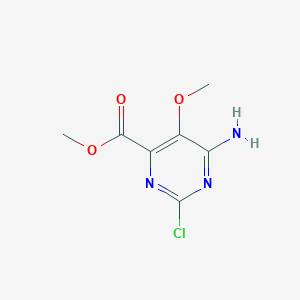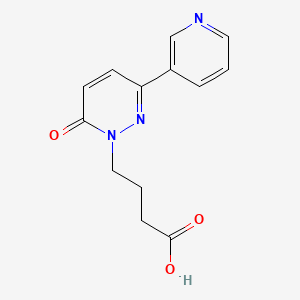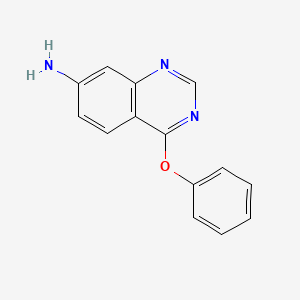
4-Phenoxyquinazolin-7-amine
説明
Synthesis Analysis
Quinazoline derivatives, including 4-Phenoxyquinazolin-7-amine, have been synthesized using various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a phenoxy group at the 4-position and an amine group at the 7-position . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 237.26 g/mol. It is stored at room temperature. More detailed physical and chemical properties are not available in the current literature.Safety and Hazards
作用機序
Target of Action
Quinazoline derivatives, a class of compounds to which 4-phenoxyquinazolin-7-amine belongs, have been found to target the epidermal growth factor receptor (egfr) kinase . EGFR kinase is an attractive target for treating cancer as it is overexpressed in at least 70% of human cancers .
Mode of Action
Quinazoline derivatives are known to interact with their targets through a process involving molecular docking followed by quantum mechanical optimization within the active site of the target . This interaction results in changes in the target, which can lead to various downstream effects.
Biochemical Pathways
Quinazoline derivatives have been found to have broad-spectrum antimicrobial activity and have shown potential in inhibiting biofilm formation in pseudomonas aeruginosa . This suggests that this compound may affect pathways related to microbial growth and biofilm formation.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability . Therefore, further studies are needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Some quinazoline derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa and decrease other virulence factors at low concentrations without affecting bacterial growth . This suggests that this compound may have similar effects.
生化学分析
Biochemical Properties
4-Phenoxyquinazolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation. The compound binds to the ATP-binding site of these kinases, thereby preventing their activation and subsequent phosphorylation of target proteins. This inhibition can lead to altered cellular responses and has potential therapeutic applications in cancer treatment .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways, such as the EGFR pathway, leading to altered cellular responses. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of protein kinases and altered gene expression. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target protein kinases, leading to therapeutic effects such as reduced tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. These threshold effects are important for determining the optimal dosage for therapeutic applications and minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, based on its interactions with targeting signals . These localization patterns can affect the compound’s activity and function, influencing its therapeutic effects and potential side effects. Understanding the subcellular localization of this compound is essential for optimizing its use in therapeutic applications .
特性
IUPAC Name |
4-phenoxyquinazolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVFXQMAKILPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479173-06-2 | |
| Record name | 4-phenoxyquinazolin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


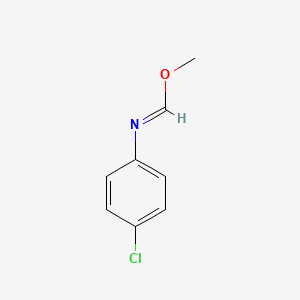
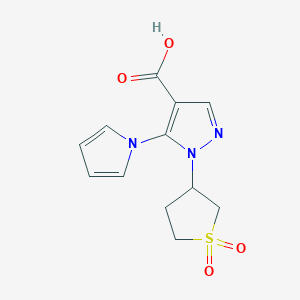
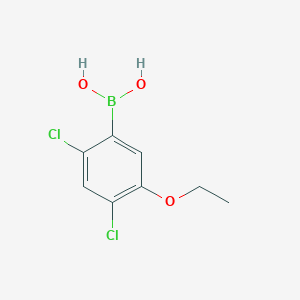
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)


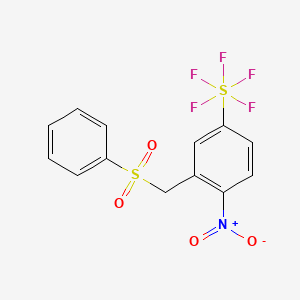
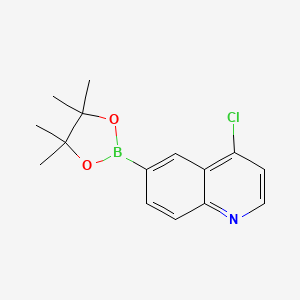
![2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-hydroxy-5-pentyl-2,5-cyclohexadiene-1,4-dione](/img/structure/B1454593.png)
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

